molecular formula C13H19NO2S B8681296 Hexanoic acid, 6-[(4-aminophenyl)thio]-, methyl ester CAS No. 125173-94-6

Hexanoic acid, 6-[(4-aminophenyl)thio]-, methyl ester

Cat. No.: B8681296
CAS No.: 125173-94-6
M. Wt: 253.36 g/mol
InChI Key: OTHDQEBEDGNRIF-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[(4-aminophenyl)thio]-, methyl ester is a useful research compound. Its molecular formula is C13H19NO2S and its molecular weight is 253.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

125173-94-6

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

methyl 6-(4-aminophenyl)sulfanylhexanoate

InChI

InChI=1S/C13H19NO2S/c1-16-13(15)5-3-2-4-10-17-12-8-6-11(14)7-9-12/h6-9H,2-5,10,14H2,1H3

InChI Key

OTHDQEBEDGNRIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCSC1=CC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-aminothiophenol (2.4 g, 18.9 mmol) in methanol (10 mL) was added triethylamine (2.70 mL, 19.2 mmol). A solution of 6-bromohexanoic acid methyl ester (3.0 g, 18.9 mmol) and tert-butylammonium iodide (350 mg, 0.95 mmol) in methanol (5 mL) was added. The mixture was stirred at room temperature for 16 hours and then concentrated under reduced pressure. The residue was taken up in ethyl acetate (100 mL) and water (100 mL). The organic layer was washed with saturated aqueous sodium hydrogen carbonate (100 mL), distilled water (100 mL) and brine (100 mL), dried over anhydrous MgSO4, filtered and concentrated under reduced pressure to give a yellow oil that was purified by flash chromatography (2:8 to 1:1 ethyl acetate:40-60° C. petroleum ether) to give the title compound (3.0 g, 62%) as a colourless oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
350 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
62%

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